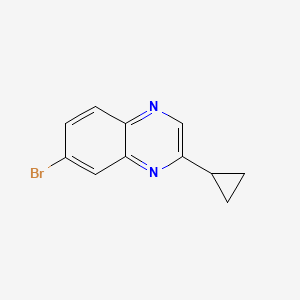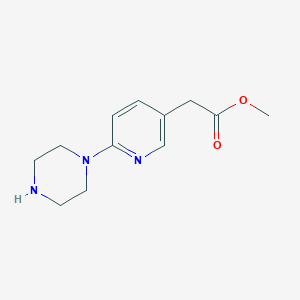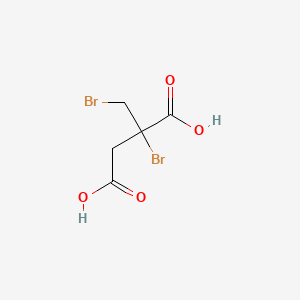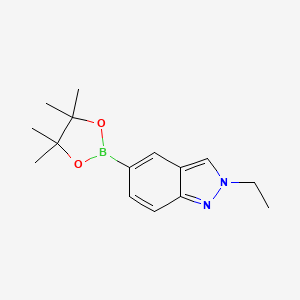
1,2-Dimethylcyclohexane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethylcyclohexane-1-carbonyl chloride is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with two methyl groups at the 1 and 2 positions and a carbonyl chloride group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dimethylcyclohexane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 1,2-dimethylcyclohexane using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethylcyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Substitution: Reagents such as ammonia (NH₃), ethanol (C₂H₅OH), or hydrogen sulfide (H₂S) under mild to moderate temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Major Products
Substitution: Amides, esters, thioesters.
Reduction: Aldehydes, alcohols.
Oxidation: Carboxylic acids, other oxidized derivatives.
Aplicaciones Científicas De Investigación
1,2-Dimethylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-dimethylcyclohexane-1-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethylcyclohexane: Lacks the carbonyl chloride group, making it less reactive in substitution and reduction reactions.
Cyclohexane-1-carbonyl chloride: Lacks the methyl groups, resulting in different steric and electronic properties.
1,2-Dimethylcyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group, leading to different reactivity and applications.
Uniqueness
1,2-Dimethylcyclohexane-1-carbonyl chloride is unique due to the presence of both methyl groups and the carbonyl chloride group, which impart distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it valuable in research and industrial applications.
Propiedades
Número CAS |
58997-63-0 |
|---|---|
Fórmula molecular |
C9H15ClO |
Peso molecular |
174.67 g/mol |
Nombre IUPAC |
1,2-dimethylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-7-5-3-4-6-9(7,2)8(10)11/h7H,3-6H2,1-2H3 |
Clave InChI |
MLZUHXRVHODPMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1(C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13992501.png)








![1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene](/img/structure/B13992542.png)




